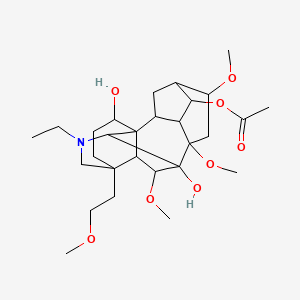

Ambiguine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

La ambiguina es una clase de productos naturales alcaloides del indol que se aislaron por primera vez de las cianobacterias, específicamente de especies como Fischerella ambigua . Estos compuestos han despertado un gran interés debido a sus estructuras complejas y sus diversas bioactividades, incluidas las propiedades antibacterianas, antifúngicas y citotóxicas .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis total de las ambiguinas, como la (+)-ambiguina G, implica un proceso de varios pasos. Una síntesis notable comienza con el óxido de (S)-carvona, que se convierte en una ciclohexanona clorada en dos pasos . Este intermedio se transforma entonces en un dieno etóxico y se somete a una cicloadición con un éter de sililo indólico para introducir la unidad indólica y formar el anillo de siete miembros del compuesto diana . El intermedio tetracíclico resultante se somete a una reacción intramolecular de Friedel-Crafts para formar el esqueleto pentacíclico .

Métodos de Producción Industrial

Los métodos de producción industrial de las ambiguinas no están bien documentados, probablemente debido a la complejidad de sus estructuras y a los retos asociados a su síntesis. La mayor parte de la investigación se centra en la síntesis a escala de laboratorio para estudios científicos.

Análisis De Reacciones Químicas

Las ambiguinas experimentan diversas reacciones químicas, entre ellas:

Oxidación: Los reactivos comunes incluyen agentes oxidantes como el permanganato de potasio o el trióxido de cromo.

Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.

Sustitución: Las reacciones de halogenación suelen implicar reactivos como el cloro o el bromo.

Los principales productos que se forman a partir de estas reacciones dependen de la ambiguina específica que se esté estudiando y de las condiciones de reacción empleadas.

Aplicaciones en la Investigación Científica

Las ambiguinas tienen una amplia gama de aplicaciones en la investigación científica:

Química: Se utilizan como compuestos modelo para estudiar la síntesis compleja de productos naturales.

Biología: Se investigan sus propiedades antibacterianas y antifúngicas.

Aplicaciones Científicas De Investigación

Ambiguines have a wide range of scientific research applications:

Chemistry: Used as model compounds for studying complex natural product synthesis.

Biology: Investigated for their antibacterial and antifungal properties.

Mecanismo De Acción

El mecanismo de acción de las ambiguinas implica su interacción con los objetivos moleculares y las vías dentro de las células. Por ejemplo, la ambiguina I isonitrilo es un potente inhibidor de NF-κB, que desempeña un papel crucial en la regulación de la respuesta inmunitaria y la inflamación . Esta inhibición puede conducir a efectos citotóxicos en las células cancerosas, lo que convierte a las ambiguinas en prometedoras candidatas para terapias anticancerígenas .

Comparación Con Compuestos Similares

Las ambiguinas forman parte de la familia más amplia de los hapalindoles, que incluye compuestos como los hapalindoles, las welwitindolinonas y las fischerindoles . Estos compuestos comparten un esqueleto común de indol-isonitrilo, pero difieren en sus estructuras anulares específicas y grupos funcionales . El exclusivo anillo de siete miembros de las ambiguinas las distingue de otros miembros de la familia de los hapalindoles .

Compuestos Similares

- Hapalindoles

- Welwitindolinonas

- Fischerindoles

Las características estructurales únicas y las bioactividades de las ambiguinas las hacen valiosas para diversas aplicaciones en la investigación científica y médica.

Propiedades

Número CAS |

68388-52-3 |

|---|---|

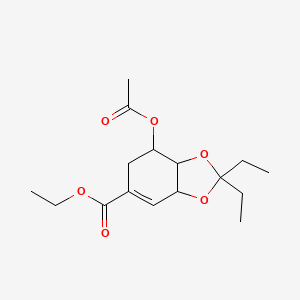

Fórmula molecular |

C28H45NO8 |

Peso molecular |

523.7 g/mol |

Nombre IUPAC |

[11-ethyl-9,16-dihydroxy-6,8,18-trimethoxy-13-(2-methoxyethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] acetate |

InChI |

InChI=1S/C28H45NO8/c1-7-29-14-25(10-11-33-3)9-8-19(31)27-17-12-16-18(34-4)13-26(36-6,20(17)21(16)37-15(2)30)28(32,24(27)29)23(35-5)22(25)27/h16-24,31-32H,7-14H2,1-6H3 |

Clave InChI |

PZQUJIBUDVFDII-UHFFFAOYSA-N |

SMILES canónico |

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC(=O)C)OC)OC)O)OC)O)CCOC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Amino-3-beta-D-ribofuranosylthiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione monohydrate](/img/structure/B12290657.png)

![CarbaMic acid, N-[5-[(2-phenylethyl)[[4-[4-(trifluoroMethoxy)phenyl]-1H-1,2,3-triazol-1-yl]carbonyl]aMino]pentyl]-, 1,1-diMethylethyl ester](/img/structure/B12290664.png)

![(2S)-3-(3-aminophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B12290680.png)

![(2S,3'S)-N-[3-t-Butoxycarbonyl-3-benzyloxycarbonylamino-propyl]]azetidine-2-carboxylic Acid, t-Butyl Ester](/img/structure/B12290697.png)

![Methyl 7-[5-acetyloxy-2-(hydroxymethyl)-3-(oxan-2-yloxy)cyclopentyl]heptanoate](/img/structure/B12290709.png)